An In-depth Technical Guide to 2-Amino-3-(cyclopropylmethoxy)benzoic acid (CAS 1369866-09-0)
An In-depth Technical Guide to 2-Amino-3-(cyclopropylmethoxy)benzoic acid (CAS 1369866-09-0)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on 2-Amino-3-(cyclopropylmethoxy)benzoic acid (CAS 1369866-09-0) is limited. This guide provides a comprehensive overview based on the chemistry of analogous substituted benzoic acids and general scientific principles. All specific data points for related compounds are clearly identified as such and should be used for reference purposes only. For definitive data, experimental analysis of an authenticated sample is required.
Introduction: The Structural Context and Potential Utility
2-Amino-3-(cyclopropylmethoxy)benzoic acid is a unique small molecule belonging to the class of substituted anthranilic acids. Its structure is characterized by a benzoic acid core with an amino group at the 2-position and a cyclopropylmethoxy group at the 3-position. This arrangement of functional groups suggests its potential as a valuable building block in medicinal chemistry and materials science.
The anthranilic acid scaffold is a well-established pharmacophore found in numerous biologically active compounds. The introduction of a cyclopropylmethoxy group can significantly influence the molecule's lipophilicity, metabolic stability, and conformational rigidity. These are critical parameters in drug design, often modulated to enhance a compound's pharmacokinetic and pharmacodynamic profile. The cyclopropyl moiety, in particular, is a "bioisostere" for other groups and can introduce favorable properties.
While specific applications for this exact molecule are not widely documented, its structural motifs are present in compounds investigated for a range of therapeutic areas. For instance, a structurally related compound, 3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM), has been evaluated for its inhibitory effects on TGF-β1-induced epithelial–mesenchymal transformation, a key process in pulmonary fibrosis[1]. This highlights the potential for novel benzoic acid derivatives in the exploration of new therapeutic agents.
Physicochemical Properties: An Estimation Based on Analogs
| Property | 2-Amino-3-methoxybenzoic acid | 2-(Cyclopropylmethoxy)benzoic acid | 2-Amino-3-(cyclopropylmethoxy)benzoic acid (Predicted) |
| CAS Number | 3177-80-8[2] | 136013-76-8[3] | 1369866-09-0 |
| Molecular Formula | C₈H₉NO₃[4] | C₁₁H₁₂O₃[3] | C₁₁H₁₃NO₃ |
| Molecular Weight | 167.16 g/mol [4] | 192.21 g/mol [3] | 207.23 g/mol |
| Appearance | Solid[2] | - | Likely a solid at room temperature |
| Melting Point | 169-170 °C[2] | - | Expected to be a crystalline solid with a distinct melting point. |
| Solubility | - | - | Expected to have limited solubility in water and better solubility in organic solvents like DMSO and methanol. |
| pKa | - | - | The carboxylic acid will have an acidic pKa, while the amino group will have a basic pKa. |
Synthesis and Chemical Reactivity
A definitive, published synthesis for 2-Amino-3-(cyclopropylmethoxy)benzoic acid is not available. However, a plausible synthetic route can be designed based on established organic chemistry principles and analogous preparations.
Proposed Retrosynthetic Analysis
A logical retrosynthetic approach would involve the disconnection of the cyclopropylmethoxy ether linkage and the reduction of a nitro group to the amine.
Caption: Retrosynthetic analysis for 2-Amino-3-(cyclopropylmethoxy)benzoic acid.
Hypothetical Step-by-Step Synthesis Protocol
This protocol is a representative example and would require optimization and experimental validation.
Step 1: Williamson Ether Synthesis to form 2-Nitro-3-(cyclopropylmethoxy)benzoic acid
-
To a solution of 2-nitro-3-hydroxybenzoic acid in a polar aprotic solvent such as dimethylformamide (DMF), add a suitable base like potassium carbonate (K₂CO₃).
-
Add (bromomethyl)cyclopropane to the reaction mixture.
-
Heat the mixture with stirring for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into water.
-
Acidify the aqueous solution with an acid like hydrochloric acid (HCl) to precipitate the product.
-
Filter the precipitate, wash with water, and dry to yield 2-nitro-3-(cyclopropylmethoxy)benzoic acid.
Step 2: Reduction of the Nitro Group
-
Dissolve the 2-nitro-3-(cyclopropylmethoxy)benzoic acid from the previous step in a suitable solvent such as ethanol or methanol.
-
Add a reducing agent. Common methods include:
-
Catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Reduction with a metal salt such as tin(II) chloride dihydrate (SnCl₂·2H₂O) in an acidic medium.
-
-
If using catalytic hydrogenation, the reaction is typically run at room temperature until hydrogen uptake ceases.
-
If using tin(II) chloride, the reaction mixture is often heated.
-
Upon completion, if using a metal reductant, neutralize the mixture with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent like ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product, 2-Amino-3-(cyclopropylmethoxy)benzoic acid.
Caption: Hypothetical workflow for the synthesis of 2-Amino-3-(cyclopropylmethoxy)benzoic acid.
Spectroscopic and Analytical Characterization
No specific spectroscopic data for 2-Amino-3-(cyclopropylmethoxy)benzoic acid is publicly available. However, standard analytical techniques would be employed to confirm its structure and purity.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show characteristic signals for the aromatic protons, the protons of the cyclopropyl group, the methylene protons of the methoxy bridge, and the amine and carboxylic acid protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display distinct peaks for each unique carbon atom in the molecule, including the aromatic carbons, the carbons of the cyclopropyl and methoxy groups, and the carbonyl carbon of the carboxylic acid.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would likely exhibit characteristic absorption bands for the N-H stretching of the amine, the O-H stretching of the carboxylic acid, C=O stretching of the carbonyl group, and C-O stretching of the ether linkage.
-
Mass Spectrometry (MS): Mass spectral analysis would be used to determine the molecular weight of the compound and to study its fragmentation pattern, further confirming the structure.
For reference, spectroscopic data for the related compound 2-Amino-3-methoxybenzoic acid is available in public databases such as SpectraBase[5].
Safety and Handling
A specific Safety Data Sheet (SDS) for 2-Amino-3-(cyclopropylmethoxy)benzoic acid is not available. Therefore, it should be handled with the care appropriate for a novel chemical of unknown toxicity. General safety precautions for handling similar aromatic carboxylic acids should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves, and safety glasses or goggles.
-
Engineering Controls: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
In case of exposure, follow standard first-aid procedures. For eye contact, immediately flush with plenty of water for at least 15 minutes. For skin contact, wash with soap and water. If inhaled, move to fresh air. Seek medical attention if any symptoms persist.
Potential Applications and Future Directions
Given its structure, 2-Amino-3-(cyclopropylmethoxy)benzoic acid holds promise as a versatile intermediate in several areas of chemical research:
-
Drug Discovery: It can serve as a starting material for the synthesis of more complex molecules with potential therapeutic activities. The combination of the anthranilic acid core and the cyclopropylmethoxy side chain could be explored for developing novel kinase inhibitors, anti-inflammatory agents, or other targeted therapies.
-
Materials Science: Aromatic carboxylic acids are used in the synthesis of polymers, metal-organic frameworks (MOFs), and other advanced materials. The specific substitution pattern of this molecule could lead to materials with unique properties.
Further research is needed to fully elucidate the properties and potential applications of this compound. This would involve its successful synthesis, thorough characterization, and evaluation in relevant biological or material science assays.
References
[6] National Institute of Standards and Technology. (2020, June 9). SAFETY DATA SHEET. [7] TCI Chemicals. (2024, December 10). SAFETY DATA SHEET. [8] Benchchem. A Comparative Analysis of Spectroscopic Data for 2-Amino-3-methoxybenzoic Acid from Leading Commercial Suppliers. [9] ThermoFisher. Certificate of Analysis. [10] Benchchem. In-depth Technical Guide: 4-Amino-3-(cyclopropylmethoxy)benzoic Acid. [11] Tocris. (2020, December 17). Certificate of Analysis. AK Scientific, Inc. 2-Amino-5-chloro-3-methylbenzoic acid. [12] Samsonowicz, M., et al. (2004). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure. [13] SpectraBase. 2-Amino-3-methoxybenzoic acid. [5] AbMole BioScience. Material Safety Data Sheet of 2-Amino-3-methylbenzoic acid. [14] PubChem. 2-Amino-3-methoxybenzoic acid | C8H9NO3 | CID 255720. [4] Sigma-Aldrich. 2-Amino-3-methoxybenzoic acid 98 3177-80-8. [2] ChemicalBook. (2026, January 13). 2-AMINO-3-METHOXYBENZOIC ACID | 3177-80-8. [15] Yıldırım, M. H. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Bilge International Journal of Science and Technology Research. [16] Cheméo. Benzoic acid, 2-amino-3-hydroxy, TMS. [17] PrepChem.com. Synthesis of 2-amino-3-fluoro-benzoic acid. [18] Eureka | Patsnap. (2019, July 5). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. [19] ChemScene. 2-(Cyclopropylmethoxy)benzoic acid | 136013-76-8. [20] MDPI. (2023, March 24). Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo.
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2-氨基-3-甲氧基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. 2-Amino-3-methoxybenzoic acid | C8H9NO3 | CID 255720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. aksci.com [aksci.com]
- 13. researchgate.net [researchgate.net]
- 14. abmole.com [abmole.com]
- 15. 2-AMINO-3-METHOXYBENZOIC ACID | 3177-80-8 [chemicalbook.com]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. Products Comparison List - Solstice Advanced Materials [mc-lab.honeywell.com]
- 18. chemeo.com [chemeo.com]
- 19. prepchem.com [prepchem.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
